2-Nitroisophthalamide
Overview
Description
2-Nitroisophthalamide is an organic compound with the molecular formula C8H7N3O4. It is a derivative of isophthalamide, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisophthalamide typically involves the nitration of isophthalamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isophthalamide is reacted with a nitrating agent under controlled conditions. The reaction mixture is then subjected to purification steps, such as recrystallization, to obtain the pure compound.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-aminoisophthalamide. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can be used for this purpose.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products:
Reduction: 2-Aminoisophthalamide.
Substitution: Various substituted isophthalamides depending on the nucleophile used.
Scientific Research Applications
2-Nitroisophthalamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Nitroisophthalamide involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The pathways involved in these reactions typically include electron transfer processes facilitated by catalysts.
Comparison with Similar Compounds
2-Nitrobenzamide: Similar in structure but lacks the additional carboxamide group.
3-Nitroisophthalamide: Similar but with the nitro group positioned differently on the benzene ring.
Uniqueness: 2-Nitroisophthalamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in targeted synthetic applications where the position of the nitro group is crucial.
Properties
IUPAC Name |
2-nitrobenzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRCXLEYPXYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556596 | |
Record name | 2-Nitrobenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32114-73-1 | |
Record name | 2-Nitrobenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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